molecular formula C5H5ClO3 B7810389 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- CAS No. 53558-94-4

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-

Cat. No.: B7810389
CAS No.: 53558-94-4
M. Wt: 148.54 g/mol
InChI Key: NNDIFJWAEOADAZ-GSVOUGTGSA-N
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Description

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- is a chemical compound with the molecular formula C5H5ClO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group and a tetrahydro-5-oxo moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- typically involves the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction proceeds as follows:

C5H4O3+SOCl2C5H5ClO3+SO2+HCl\text{C}_5\text{H}_4\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_5\text{ClO}_3 + \text{SO}_2 + \text{HCl} C5​H4​O3​+SOCl2​→C5​H5​ClO3​+SO2​+HCl

The product is then purified by distillation to obtain 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- with high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity, and the process is designed to minimize the release of hazardous by-products such as sulfur dioxide and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized furan derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: Tetrahydrofuran derivatives.

    Oxidation Reactions: Oxidized furan derivatives.

Scientific Research Applications

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the furan carbonyl group to nucleophilic substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- can be compared with other similar compounds such as:

The uniqueness of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- lies in its combination of the furan ring with a carbonyl chloride group and a tetrahydro-5-oxo moiety, which imparts distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

(2R)-5-oxooxolane-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIFJWAEOADAZ-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53558-94-4
Record name (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53558-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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